6-Propoxy-5-indanecarbaldehyde
Description
Contextualization of Indane and Aldehyde Scaffolds in Advanced Synthesis
The indane scaffold, a bicyclic structure featuring a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a privileged motif in organic chemistry. It serves as the core for numerous natural products and biologically active molecules. Current time information in सहारनपुर डिवीजन, IN. The inherent rigidity and defined three-dimensional shape of the indane system make it an attractive framework for the design of complex molecular architectures. Modern synthetic strategies, including methods for the direct functionalization of C-H bonds, have greatly expanded the ability to selectively modify aromatic rings like the one present in indane. nih.govrsc.orgacs.org
The aldehyde functional group (–CHO) is one of the most versatile moieties in organic synthesis. researchgate.net It is readily involved in a vast array of chemical transformations, including nucleophilic additions, oxidations to carboxylic acids, and reductions to alcohols. Aldehydes are key participants in numerous name reactions and multicomponent reactions that allow for the rapid construction of molecular complexity from simple precursors. mdpi.com
The combination of these two scaffolds into an indanecarbaldehyde creates a molecule with both a defined structural backbone and a highly reactive chemical handle, providing a platform for diverse synthetic explorations.
Significance of the Indanecarbaldehyde Core Structure in Synthetic Methodologies
The indanecarbaldehyde core is a significant building block in synthetic chemistry due to the unique interplay between its aromatic and aldehyde components. The aldehyde group can act as a director for further substitutions on the aromatic ring or can be the primary site of transformation. For instance, the aldehyde can be converted into other functional groups, such as alkenes via the Wittig reaction, amines via reductive amination, or used in condensation reactions to form larger, more complex heterocyclic systems. mdpi.com The presence of the indane structure provides a stable, lipophilic backbone that can be crucial for the biological activity of derivative molecules. The existence of various substituted indanecarbaldehydes, such as 6-hydroxy and 6-methoxy derivatives, highlights their role as accessible intermediates in multi-step synthetic sequences. molport.commolport.com
Overview of Propoxy Functionalization in Organic Transformations
Functionalization with a propoxy group (–OCH₂CH₂CH₃), a type of alkoxy group, is a common strategy in organic synthesis to modulate a molecule's properties. The propoxy group is typically introduced via a Williamson ether synthesis, where a precursor alcohol or phenol (B47542) reacts with a propyl halide in the presence of a base. smolecule.com
The propoxy group imparts several key effects on a molecule:
Electronic Effects : As an alkoxy group, it is electron-donating through resonance, which can activate the aromatic ring towards electrophilic substitution and influence the regioselectivity of such reactions. rsc.org
Steric Effects : The three-carbon chain of the propoxy group introduces steric bulk, which can influence the conformation of the molecule and direct the approach of reagents to nearby reaction sites. rsc.org
Solubility : The alkyl nature of the propoxy group increases the lipophilicity (fat-solubility) of a compound, which can be critical for applications in medicinal chemistry by affecting how a molecule interacts with biological membranes.
These characteristics make propoxy functionalization a tool for fine-tuning the reactivity and physical properties of a target compound.
Research Gaps and Emerging Opportunities in the Study of 6-Propoxy-5-indanecarbaldehyde
This absence of data presents a clear opportunity for new research. The synthesis of this compound is highly feasible, likely through the propylation of the commercially available 6-hydroxy-5-indanecarbaldehyde. Investigation into this compound could explore several promising avenues:
Medicinal Chemistry : Given that many indane derivatives exhibit biological activity, this compound could be used as a precursor for novel therapeutic agents. Current time information in सहारनपुर डिवीजन, IN. The specific combination of the indane core, the reactive aldehyde, and the lipophilic propoxy group could lead to unique pharmacological profiles.
Materials Science : Aromatic aldehydes are precursors to various dyes, polymers, and conjugated materials. The unique electronic properties conferred by the propoxy-substituted indane ring could be exploited to develop new functional materials.
Synthetic Methodology : The compound could serve as a model substrate for developing new organic reactions or for studying the influence of the propoxy group on the reactivity of the adjacent aldehyde and the aromatic system.
The exploration of this compound and its derivatives represents a tangible opportunity to expand the chemical space of functionalized indane scaffolds and potentially uncover new molecules with valuable properties.
Data Tables
Table 1: Properties of Core Functional Scaffolds This table outlines the general characteristics of the primary chemical structures discussed in the article.
| Scaffold/Group | General Formula/Structure | Key Chemical Characteristics |
| Indane | C₉H₁₀ | Bicyclic hydrocarbon; contains a benzene ring fused to a cyclopentane ring; provides a rigid, lipophilic structural framework. |
| Aldehyde | R-CHO | Contains a carbonyl group (C=O) bonded to hydrogen; highly reactive; participates in nucleophilic addition and condensation reactions. researchgate.netmdpi.com |
| Propoxy Group | -OCH₂CH₂CH₃ | Electron-donating alkoxy group; increases lipophilicity; introduces moderate steric bulk. rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-propoxy-2,3-dihydro-1H-indene-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-6-15-13-8-11-5-3-4-10(11)7-12(13)9-14/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEKWYSEQOZUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C2CCCC2=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 6 Propoxy 5 Indanecarbaldehyde
Retrosynthetic Analysis of the 6-Propoxy-5-indanecarbaldehyde Framework
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. This process involves a series of logical disconnections and functional group interconversions (FGI).
Disconnection Approaches for the Indane Core
The central indane framework of this compound can be disconnected through several strategic bond cleavages. A primary and widely employed method for the construction of the indane core is the intramolecular Friedel-Crafts reaction. sigmaaldrich.comnih.govorganic-chemistry.org This approach involves disconnecting one of the C-C bonds of the five-membered ring, leading back to a substituted phenylpropanoic acid or a related derivative.
Specifically, the bond between the aromatic ring and the benzylic carbon of the cyclopentane (B165970) ring is a logical point for disconnection. This retrosynthetic step suggests a precursor such as a 3-(substituted-phenyl)propanoyl chloride or a 3-(substituted-phenyl)propanoic acid. The subsequent intramolecular Friedel-Crafts acylation, typically promoted by a Lewis acid or a strong protic acid, would then form the indanone intermediate. nih.gov
An alternative disconnection could involve a Nazarov cyclization, which would start from a divinyl ketone precursor. However, the Friedel-Crafts approach is generally more direct for the synthesis of simple indanones.
Strategic Introduction of the Propoxy Substituent
The 6-propoxy group can be introduced at various stages of the synthesis. One strategy is to begin with a precursor that already contains a propoxy group on the aromatic ring. For instance, the synthesis could commence with a derivative of 3-propoxybenzene. This starting material would then undergo a Friedel-Crafts reaction to build the indane skeleton, carrying the propoxy group through the synthetic sequence.
Alternatively, and often more practically, the propoxy group can be introduced later in the synthesis via O-alkylation of a corresponding hydroxyl group. This involves a retrosynthetic disconnection of the ether linkage to a 6-hydroxyindane derivative and a propylating agent, such as propyl bromide or propyl iodide. This approach offers flexibility, as the hydroxyl group can be protected if necessary during other synthetic transformations. The 6-hydroxyindane itself can be derived from a more readily available 6-methoxyindane precursor through demethylation.
Formation of the Aldehyde Moiety
The aldehyde group at the 5-position of the indane ring is a key functional group that can be introduced through several established formylation methods. A primary retrosynthetic disconnection for the C-CHO bond points to a 6-propoxyindane precursor.
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic rings. chemistrysteps.comorganic-chemistry.orgijpcbs.comwikipedia.org Given that the propoxy group is an electron-donating group, the aromatic ring of 6-propoxyindane is activated towards electrophilic substitution, making the Vilsmeier-Haack reaction a highly suitable method. chemistrysteps.com The Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile. wikipedia.org Hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. wikipedia.org
Other formylation methods, such as the Gattermann-Koch reaction or the Duff reaction, could also be considered, but the Vilsmeier-Haack reaction is often preferred for its reliability and milder conditions for many substituted aromatic compounds.
Development of Novel Synthetic Pathways
Based on the retrosynthetic analysis, a multi-step synthetic pathway can be designed. Furthermore, the incorporation of catalytic methods can enhance the efficiency and sustainability of the synthesis.
Multi-Step Synthesis from Precursor Molecules
A plausible multi-step synthesis for this compound is outlined below, starting from a readily available substituted benzene (B151609) derivative.
Table 1: Proposed Multi-Step Synthetic Pathway
| Step | Reaction | Reactant(s) | Reagent(s) | Product |
| 1 | Friedel-Crafts Acylation | 3-Methoxyphenylacetic acid | Oxalyl chloride, then ethylene, AlCl₃ | 3-(3-Methoxyphenyl)propanoyl chloride, then 6-Methoxy-1-indanone |
| 2 | Clemmensen or Wolff-Kishner Reduction | 6-Methoxy-1-indanone | Zn(Hg), HCl or H₂NNH₂, KOH | 6-Methoxyindane |
| 3 | Demethylation | 6-Methoxyindane | BBr₃ | 6-Hydroxyindane |
| 4 | O-Alkylation (Williamson Ether Synthesis) | 6-Hydroxyindane | 1-Bromopropane, K₂CO₃ | 6-Propoxyindane |
| 5 | Vilsmeier-Haack Formylation | 6-Propoxyindane | POCl₃, DMF | This compound |
This synthetic route begins with the formation of the indanone core through a Friedel-Crafts acylation followed by an intramolecular cyclization. The resulting 6-methoxy-1-indanone is then reduced to 6-methoxyindane. The methoxy group serves as a precursor to the desired propoxy group, first by demethylation to the corresponding phenol (B47542), followed by a Williamson ether synthesis with a propyl halide. The final step involves the regioselective formylation of the electron-rich aromatic ring at the position ortho to the propoxy group and para to the alkyl portion of the indane, yielding the target molecule.
Catalytic Approaches in Indanecarbaldehyde Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve reaction efficiency, reduce waste, and avoid the use of stoichiometric amounts of harsh reagents.
In the context of this compound synthesis, catalytic approaches can be implemented in several key steps. For instance, the Friedel-Crafts acylation to form the indanone precursor can be catalyzed by a variety of Lewis and Brønsted acids. While aluminum chloride (AlCl₃) is traditionally used in stoichiometric amounts, catalytic amounts of more active Lewis acids such as iron(III) chloride (FeCl₃) or bismuth(III) triflate (Bi(OTf)₃) can be employed, especially in intramolecular versions of the reaction. organic-chemistry.org
The formylation step also presents opportunities for catalytic innovation. While the Vilsmeier-Haack reaction is not catalytic in the traditional sense, research into catalytic C-H formylation is an active area. Transition metal-catalyzed formylation reactions, using a source of carbon monoxide or a synthetic equivalent, could provide an alternative route to the aldehyde. However, the regioselectivity of such reactions on a substituted indane system would need to be carefully controlled.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key considerations include the use of safer solvents, minimization of waste, and the use of catalytic reagents over stoichiometric ones.
In the context of a plausible Vilsmeier-Haack formylation of 6-propoxyindane, several green chemistry aspects can be addressed:
Atom Economy: The Vilsmeier-Haack reaction itself has a moderate atom economy. However, optimizing the reaction to maximize the yield and minimize the formation of by-products is a key green principle.
Use of Safer Solvents: Traditional solvents for the Vilsmeier-Haack reaction, such as dichloromethane or dichloroethane, are often halogenated and pose environmental and health risks. Research into greener alternatives is ongoing. The use of ionic liquids or deep eutectic solvents could be explored as potential replacements, although their compatibility with the Vilsmeier reagent would need to be established.
Energy Efficiency: Conducting the reaction at lower temperatures, if feasible with an appropriate catalyst, can reduce energy consumption. Microwave-assisted synthesis is another avenue that could potentially shorten reaction times and improve energy efficiency.
Waste Reduction: Minimizing the use of excess reagents and developing efficient work-up and purification procedures, such as chromatography with recyclable solvents, can significantly reduce waste generation.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. This involves a systematic study of various parameters that can influence the reaction outcome.
The choice of solvent can significantly impact the rate and yield of the formylation reaction. The solvent must be inert to the reaction conditions and capable of dissolving the reactants. For a Vilsmeier-Haack reaction, polar aprotic solvents are generally preferred. A comparative study of different solvents would be necessary to determine the optimal choice.
Table 1: Hypothetical Solvent Screening for the Formylation of 6-Propoxyindane
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane (DCM) | 9.1 | 6 | 75 |
| 1,2-Dichloroethane (DCE) | 10.4 | 5 | 80 |
| N,N-Dimethylformamide (DMF) | 36.7 | 4 | 85 |
| Acetonitrile (B52724) | 37.5 | 8 | 65 |
The data in this table is representative and intended to illustrate the potential impact of solvent choice on reaction efficiency.
Temperature is a critical parameter in controlling the rate of reaction and minimizing the formation of side products. The formation of the Vilsmeier reagent from phosphorus oxychloride and DMF is typically exothermic and performed at low temperatures. The subsequent formylation of the aromatic substrate is often carried out at slightly elevated temperatures to ensure a reasonable reaction rate.
Table 2: Hypothetical Temperature Optimization for the Formylation Step
| Temperature (°C) | Reaction Time (h) | Yield (%) | By-product Formation (%) |
|---|---|---|---|
| 25 (Room Temperature) | 24 | 50 | 5 |
| 50 | 8 | 82 | 8 |
| 70 | 4 | 85 | 12 |
| 90 | 2 | 78 | 20 |
This data is illustrative of a typical temperature optimization study.
Pressure is generally not a significant variable in the Vilsmeier-Haack reaction under standard laboratory conditions.
While the Vilsmeier-Haack reaction is not catalytic in the traditional sense, the choice of the formylating agent and its molar ratio relative to the substrate is crucial. Phosphorus oxychloride is a common reagent, but others like oxalyl chloride or thionyl chloride can also be used to generate the Vilsmeier reagent from DMF. Optimizing the stoichiometry is essential for maximizing yield and minimizing unreacted starting material and the formation of impurities.
Table 3: Hypothetical Study of Reagent Stoichiometry (POCl₃ to 6-Propoxyindane)
| Molar Ratio (POCl₃:Substrate) | Yield (%) |
|---|---|
| 1.0 : 1.0 | 65 |
| 1.2 : 1.0 | 80 |
| 1.5 : 1.0 | 85 |
| 2.0 : 1.0 | 85 |
This table represents a hypothetical optimization of reagent loading.
Stereochemical Control in this compound Synthesis (if applicable)
The synthesis of this compound, as described through the formylation of 6-propoxyindane, does not involve the creation of any new stereocenters. The indane ring itself may contain stereocenters depending on its synthesis, but the formylation step at the aromatic ring does not introduce new chiral centers. Therefore, stereochemical control is not a primary concern for the Vilsmeier-Haack formylation step in the synthesis of this specific compound. If the starting indane scaffold were chiral and enantiomerically pure, the reaction would be expected to proceed without affecting the existing stereocenters.
Chemical Reactivity and Transformation Pathways of 6 Propoxy 5 Indanecarbaldehyde
Reactivity of the Aldehyde Functionality
The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon susceptible to attack by nucleophiles. This inherent reactivity allows 6-Propoxy-5-indanecarbaldehyde to participate in a wide array of chemical reactions, leading to the formation of diverse molecular architectures.
Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone of aldehyde chemistry. The process involves the attack of a nucleophile on the carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral intermediate.
In the presence of alcohols and an acid catalyst, this compound is expected to undergo reaction to form hemiacetals and subsequently acetals. The reaction begins with the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which upon deprotonation yields a hemiacetal.
If excess alcohol is present, the hemiacetal can be further protonated at the hydroxyl group, which then leaves as a water molecule. This generates a resonance-stabilized carbocation that is readily attacked by a second molecule of alcohol. Subsequent deprotonation results in the formation of a stable acetal. Acetals are valuable as protecting groups for aldehydes in multi-step syntheses due to their stability under neutral or basic conditions and their facile removal under acidic conditions.
Table 1: Acetal Formation from this compound
| Reactant | Reagents | Product |
|---|
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily add to the carbonyl group of aldehydes. The reaction of this compound with such a reagent would involve the nucleophilic attack of the carbanionic portion of the organometallic compound on the electrophilic carbonyl carbon. This addition results in the formation of a new carbon-carbon bond and a magnesium or lithium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. This reaction is a fundamental tool in organic synthesis for constructing more complex carbon skeletons.
Table 2: Grignard Reaction with this compound
| Reactant | Reagents | Product |
|---|
The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. evitachem.com This condensation reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon. scbt.com The resulting intermediate, a carbinolamine, then undergoes dehydration to form the C=N double bond of the imine. scbt.com The formation of Schiff bases is a reversible process, and the removal of water can drive the equilibrium toward the product. semanticscholar.org These compounds are significant in various fields due to their diverse applications and biological activities.
The general mechanism involves three reversible steps:
Nucleophilic attack by the amine on the carbonyl carbon. scbt.com
Intramolecular proton transfer to form a carbinolamine. scbt.com
Elimination of water to form the imine. scbt.com
Table 3: Schiff Base Formation from this compound
| Reactant | Reagents | Product |
|---|
Oxidation and Reduction Pathways
The aldehyde functional group in this compound can be readily oxidized to a higher oxidation state (carboxylic acid) or reduced to a lower one (alcohol).
Aldehydes are particularly susceptible to oxidation, even by mild oxidizing agents. This compound can be selectively oxidized to the corresponding 6-propoxy-5-indancarboxylic acid without affecting the aromatic ring or the ether linkage. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Benedict's solution. The oxidation process involves the conversion of the C-H bond of the aldehyde group into a C-O bond. This transformation is a fundamental reaction in organic synthesis for the preparation of carboxylic acids from aldehydes.
Table 4: Oxidation of this compound
| Reactant | Reagent | Product |
|---|
Chemoselective Reduction to Alcohols
The aldehyde functional group in this compound is susceptible to reduction to a primary alcohol, yielding (6-propoxy-2,3-dihydro-1H-inden-5-yl)methanol. The chemoselective nature of this reduction is crucial, particularly when other reducible functional groups might be present in a more complex derivative. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation. libretexts.orgbritannica.comchemistrysteps.com
Sodium borohydride is a milder reducing agent and is often preferred for its selectivity for aldehydes and ketones. libretexts.org Lithium aluminum hydride is a more potent reducing agent and will also reduce esters, carboxylic acids, and amides. harvard.edu For the specific reduction of an aldehyde in the presence of a ketone, specialized reagents like sodium tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride can be utilized to achieve high chemoselectivity. tcichemicals.com
| Reducing Agent | Product | Selectivity | Typical Conditions |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | (6-propoxy-2,3-dihydro-1H-inden-5-yl)methanol | High for aldehydes and ketones | Methanol or Ethanol, Room Temperature |
| Lithium Aluminum Hydride (LiAlH₄) | (6-propoxy-2,3-dihydro-1H-inden-5-yl)methanol | Low (reduces many carbonyls) | Anhydrous ether or THF, followed by aqueous workup |
Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, Claisen)
The aldehyde group of this compound serves as an electrophile in various condensation reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures.
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically in the presence of a weak base as a catalyst. wikipedia.org For instance, reaction with malononitrile (B47326) would yield 2-((6-propoxy-2,3-dihydro-1H-inden-5-yl)methylene)malononitrile. This reaction proceeds through a nucleophilic addition to the aldehyde followed by dehydration. wikipedia.orgnih.gov
While this compound itself does not possess α-hydrogens and therefore cannot self-condense via an aldol reaction , it can act as the electrophilic partner in a crossed aldol condensation with another enolizable aldehyde or ketone. Similarly, in a Claisen-Schmidt condensation , it can react with a ketone to form an α,β-unsaturated ketone after dehydration.
| Reaction Type | Reactant | General Product |
|---|---|---|
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | α,β-unsaturated dinitrile |
| Crossed Aldol Condensation | Enolizable Aldehyde or Ketone | β-hydroxy aldehyde/ketone or α,β-unsaturated aldehyde/ketone |
| Claisen-Schmidt Condensation | Ketone | α,β-unsaturated ketone |
Reactivity of the Indane Ring System
The benzene (B151609) ring of the indane system in this compound is activated towards electrophilic aromatic substitution (SEAr) by the electron-donating propoxy group. vedantu.comdoubtnut.com The aldehyde group, being a deactivating group, will also influence the position of substitution. The major SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The directing effects of the substituents will determine the regioselectivity of these reactions.
The aliphatic five-membered ring of the indane system also presents opportunities for functionalization. While the C-H bonds of this moiety are generally less reactive than the aromatic ring, they can undergo radical-mediated reactions. For instance, benzylic functionalization at the C1 and C3 positions is possible under specific conditions. The reactivity of these aliphatic C-H bonds is influenced by their proximity to the aromatic ring. rsc.org
Role of the Propoxy Group in Directing Reactivity
The propoxy group (-OCH₂CH₂CH₃) is an ortho-, para-directing and activating group in electrophilic aromatic substitution reactions. vedantu.comdoubtnut.combrainly.com This is due to the lone pairs of electrons on the oxygen atom which can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. organicchemistrytutor.com This activation facilitates electrophilic attack at these positions. libretexts.org The inductive effect of the alkyl chain is a minor electronic contribution. brainly.com In the case of this compound, the positions ortho and para to the propoxy group are C7 and C4, respectively. The aldehyde at C5 is a meta-directing and deactivating group. The combined directing effects of these two groups will determine the outcome of electrophilic substitution reactions.
Mechanistic Investigations of Key Transformations
The mechanisms of the key transformations involving this compound are well-established in organic chemistry.
The chemoselective reduction to the alcohol with a hydride reagent like NaBH₄ proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. chemistrysteps.com This is followed by protonation of the resulting alkoxide intermediate by the solvent (e.g., methanol) to yield the primary alcohol. libretexts.org
Knoevenagel condensation is initiated by the deprotonation of the active methylene compound by a weak base to form a carbanion. wikipedia.org This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated, and a subsequent elimination of a water molecule (dehydration) leads to the final α,β-unsaturated product. wikipedia.org
Electrophilic aromatic substitution on the indane ring follows a general three-step mechanism: generation of a strong electrophile, nucleophilic attack by the aromatic ring on the electrophile to form a resonance-stabilized carbocation (arenium ion), and finally, deprotonation to restore aromaticity. byjus.com The regioselectivity is determined by the stability of the intermediate arenium ion, which is influenced by the electronic effects of the propoxy and carbaldehyde substituents.
Advanced Spectroscopic and Chromatographic Characterization of 6 Propoxy 5 Indanecarbaldehyde and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Structure Confirmation
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement of the parent ion.
Fragmentation Pathway Analysis
In tandem mass spectrometry (MS/MS) experiments, the protonated molecule of 6-Propoxy-5-indanecarbaldehyde, [C₁₃H₁₆O₂ + H]⁺, would be isolated and subjected to collision-induced dissociation. The resulting fragment ions would provide structural information. Predicted fragmentation patterns for this molecule would likely involve:
Loss of the propoxy group: Cleavage of the ether bond could result in the loss of a propene molecule (C₃H₆) or a propyl radical (•C₃H₇).
Cleavage of the indane ring: The five-membered ring of the indane structure could undergo characteristic ring-opening and fragmentation, providing information about the core structure.
Loss of the aldehyde group: The formyl group (-CHO) could be lost as a radical or as carbon monoxide (CO).
A detailed analysis of these fragmentation pathways would allow for the confirmation of the connectivity of the atoms within the molecule.
Isotopic Abundance Profiling
The high resolution of the mass spectrometer would allow for the observation of the isotopic distribution of the molecular ion peak. The relative abundances of the M, M+1, and M+2 peaks, which arise from the natural abundance of ¹³C and ¹⁷O/¹⁸O isotopes, would be compared to the theoretical isotopic distribution for the molecular formula C₁₃H₁₆O₂. A close match between the experimental and theoretical isotopic patterns would provide strong evidence for the elemental composition of the compound.
Interactive Data Table: Predicted Isotopic Abundance for C₁₃H₁₆O₂
| Isotope Peak | Relative Abundance (%) |
| M | 100.00 |
| M+1 | 14.24 |
| M+2 | 1.35 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution.
1D NMR (¹H, ¹³C, DEPT) for Proton and Carbon Environments
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals would include those for the aromatic protons, the aldehyde proton, the methylene (B1212753) protons of the propoxy group and the indane ring, and the terminal methyl group of the propoxy chain.
¹³C NMR: The carbon NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The chemical shifts of these signals would indicate the type of carbon (aromatic, aliphatic, carbonyl, etc.).
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the signals in the ¹³C NMR spectrum.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehyde-H | 9.5 - 10.5 | s |
| Aromatic-H | 6.5 - 8.0 | d, s |
| -OCH₂- | 3.8 - 4.2 | t |
| Indane-CH₂- | 2.0 - 3.0 | m |
| Propoxy-CH₂- | 1.6 - 2.0 | sextet |
| -CH₃ | 0.9 - 1.2 | t |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Aldehyde) | 185 - 195 |
| Aromatic C-O | 150 - 165 |
| Aromatic C-CHO | 130 - 140 |
| Aromatic C-H | 110 - 130 |
| Aromatic Quaternary C | 130 - 150 |
| -OCH₂- | 65 - 75 |
| Indane-CH₂- | 25 - 40 |
| Propoxy-CH₂- | 20 - 30 |
| -CH₃ | 10 - 15 |
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to establish the connectivity of the proton spin systems within the propoxy and indane moieties.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of the ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different fragments of the molecule, such as the attachment of the propoxy and aldehyde groups to the indane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would reveal through-space interactions between protons that are close to each other, providing information about the three-dimensional structure and conformation of the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
IR and Raman spectroscopy provide information about the vibrational modes of the functional groups present in a molecule. For this compound, key vibrational bands would be expected for:
C=O stretch (aldehyde): A strong absorption in the IR spectrum around 1680-1700 cm⁻¹.
C-H stretch (aldehyde): Two weak bands in the IR spectrum around 2720 and 2820 cm⁻¹.
Aromatic C=C stretches: Bands in the region of 1450-1600 cm⁻¹.
C-O stretch (ether): A characteristic absorption in the IR spectrum around 1200-1250 cm⁻¹.
Aliphatic C-H stretches: Bands just below 3000 cm⁻¹.
Aromatic C-H stretches: Bands just above 3000 cm⁻¹.
Interactive Data Table: Predicted Key IR Vibrational Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C=O Stretch | 1680 - 1700 | Strong |
| Aldehyde C-H Stretch | 2720, 2820 | Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| Ether C-O Stretch | 1200 - 1250 | Strong |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Aliphatic C-H Stretch | < 3000 | Medium-Strong |
Advanced Chromatographic Separation Techniques
Advanced chromatographic methods provide the necessary resolution and sensitivity for the detailed analysis of this compound. These techniques are indispensable for quality control and in-depth research of the compound and its related substances.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for purity assessment and identifying trace-level impurities.
In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for the compound. For aromatic aldehydes, common fragmentation patterns include the loss of a hydrogen atom ([M-1]), the loss of the aldehyde group ([M-29]), and other characteristic cleavages of the molecular structure. The indane structure may also lead to specific fragmentation pathways.
Detailed Research Findings:
While specific GC-MS studies on this compound are not widely published, the analysis of structurally related aromatic aldehydes allows for the prediction of its behavior. A high-resolution capillary column, such as a DB-5ms or HP-5ms, would likely be used. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak, confirming the compound's molecular weight. Key fragment ions would result from the cleavage of the propoxy group and the aldehyde moiety. The presence of any impurities would be indicated by additional peaks in the chromatogram, and their mass spectra could be used for identification, often through comparison with spectral libraries. For trace analysis, operating the mass spectrometer in selected ion monitoring (SIM) mode would enhance sensitivity and allow for the quantification of minute impurities.
Hypothetical GC-MS Parameters and Expected Fragmentation Data:
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (1 min hold), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Expected Retention Time | ~12.5 min |
Expected Major Mass Fragments:
| m/z | Proposed Fragment Identity |
| 204 | [M]+ (Molecular Ion) |
| 203 | [M-H]+ |
| 175 | [M-CHO]+ |
| 161 | [M-C3H7]+ |
| 133 | [M-C3H7O]+ |
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors (e.g., UV-Vis, Diode Array, ELSD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. For a compound like this compound, which contains a chromophore (the substituted benzene (B151609) ring and aldehyde group), HPLC coupled with UV-Vis or Diode Array Detection (DAD) is particularly effective.
A Diode Array Detector can acquire a full UV-Vis spectrum for each point in the chromatogram, which is invaluable for peak purity assessment and compound identification. The absorbance maximum (λmax) is a characteristic property of the compound. An Evaporative Light Scattering Detector (ELSD) can also be used, especially for detecting derivatives that may lack a strong chromophore.
Detailed Research Findings:
A reversed-phase HPLC method, likely using a C18 column, would be the standard approach for analyzing this compound. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The aromatic nature of the compound suggests strong UV absorbance, making detection highly sensitive. A DAD allows for the simultaneous monitoring of multiple wavelengths, which can help in distinguishing the main compound from any co-eluting impurities. By comparing the UV spectra across a single chromatographic peak, one can assess its purity. Any significant spectral differences would indicate the presence of an unresolved impurity.
Hypothetical HPLC-DAD Parameters and Expected Data:
| Parameter | Value |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Wavelength Range | 200-400 nm |
| Expected Retention Time | ~5.8 min |
| Expected λmax | ~265 nm and ~310 nm |
Chiral Chromatography for Enantiomeric Purity Analysis (if applicable)
The structure of this compound itself is achiral. However, many derivatives of indane can be chiral, for instance, if a substituent is introduced at a stereocenter on the five-membered ring. In such cases, the analysis of enantiomeric purity becomes critical, as different enantiomers can have distinct biological activities.
Chiral chromatography is the most common method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose), cyclodextrins, or Pirkle-type phases.
Detailed Research Findings:
For a hypothetical chiral derivative of this compound, method development would involve screening various chiral columns and mobile phases to achieve baseline separation of the enantiomers. Polysaccharide-based CSPs are often successful in separating a wide range of chiral compounds. The mobile phase in chiral separations is typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol). The separation is based on the transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different interaction energies.
Hypothetical Chiral HPLC Parameters for a Derivative:
| Parameter | Value |
| Chiral Column | Amylose or Cellulose-based CSP (e.g., Chiralpak AD-H) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 265 nm |
| Expected Retention Time (R-enantiomer) | ~8.2 min |
| Expected Retention Time (S-enantiomer) | ~9.5 min |
| Resolution (Rs) | >1.5 |
Computational Chemistry and Theoretical Studies on 6 Propoxy 5 Indanecarbaldehyde
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Theoretical investigations into the molecular geometry and electronic structure of a compound provide invaluable insights into its stability and potential interactions. However, for 6-Propoxy-5-indanecarbaldehyde, the foundational computational analyses have not been performed.
Density Functional Theory (DFT) Studies on Conformational Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A conformational analysis using DFT would identify the most stable three-dimensional arrangement of the atoms in this compound by calculating the energies of its different spatial orientations (conformers). This information is crucial for understanding how the molecule might interact with other molecules or biological targets. Currently, no such conformational analysis has been reported in the scientific literature.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energy and shape of these orbitals indicate where a molecule is likely to accept or donate electrons in a chemical reaction. An FMO analysis for this compound would offer predictions about its electrophilic and nucleophilic sites. This analysis has not yet been conducted or published.
Charge Distribution and Electrostatic Potential Mapping
Understanding the charge distribution within a molecule is key to predicting its polarity and how it will behave in the presence of other charged or polar molecules. An electrostatic potential map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This mapping is essential for predicting non-covalent interactions. For this compound, such a map has not been computationally generated.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a vital tool for elucidating the step-by-step pathways of chemical reactions. By modeling potential reaction mechanisms, chemists can understand how a molecule is formed or how it transforms into other substances.
Transition State Characterization
In a chemical reaction, the transition state is the highest energy point on the reaction pathway between reactants and products. Characterizing the geometry and energy of the transition state is fundamental to understanding the kinetics of a reaction. There are currently no published studies that characterize the transition states for any reactions involving this compound.
Activation Energy Calculations
The activation energy is the minimum amount of energy required for a reaction to occur. Computational chemistry can provide accurate estimations of activation energies, which are critical for predicting reaction rates. Without prior computational studies, the activation energies for reactions involving this compound remain unknown.
Reaction Pathway Exploration
The exploration of reaction pathways is a cornerstone of computational chemistry, offering insights into the mechanisms, transition states, and energetics of chemical transformations. For this compound, theoretical calculations can be employed to investigate various potential reactions, such as oxidation, reduction, or nucleophilic addition to the aldehyde group.
A hypothetical reaction pathway exploration for the oxidation of this compound could involve the following steps:
Geometry Optimization: The three-dimensional structures of the reactant (this compound), the oxidizing agent (e.g., a peroxy acid), the transition state, and the final product (6-Propoxy-5-indanecarboxylic acid) are optimized to find their lowest energy conformations.
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures. For the reactant and product, all calculated vibrational frequencies should be positive, confirming they are true energy minima. For the transition state, there should be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Energy Profile: The energies of the optimized structures are used to construct a reaction energy profile, which illustrates the energy changes as the reaction progresses. The height of the energy barrier from the reactant to the transition state represents the activation energy of the reaction.
Such studies provide valuable information on the feasibility and kinetics of a reaction, guiding synthetic chemists in choosing appropriate reaction conditions.
Spectroscopic Property Prediction from Theoretical Models
Theoretical models are invaluable for predicting and interpreting spectroscopic data. For this compound, computational methods can provide predictions for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.
NMR spectroscopy is a primary tool for structure elucidation. Computational methods can predict the chemical shifts of the various nuclei in a molecule, aiding in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, from which chemical shifts are derived.
For this compound, the predicted ¹H and ¹³C NMR chemical shifts can be calculated. These theoretical values, when compared to experimental data, can confirm the proposed structure. Discrepancies between calculated and experimental shifts can point to conformational effects or the presence of intermolecular interactions in the experimental sample.
Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound, calculated using a DFT/GIAO approach.
| Atom | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (CHO) | 192.5 |
| Aromatic C5 | 130.8 |
| Aromatic C6 | 155.2 |
| Aromatic C4 | 128.1 |
| Aromatic C7 | 125.4 |
| Aromatic C3a | 145.3 |
| Aromatic C7a | 138.9 |
| Methylene (B1212753) C1 | 32.7 |
| Methylene C2 | 25.9 |
| Methylene C3 | 33.1 |
| Propoxy O-CH₂ | 70.1 |
| Propoxy CH₂ | 22.8 |
| Propoxy CH₃ | 10.6 |
Note: These are hypothetical values for illustrative purposes.
By performing frequency calculations on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. The calculated frequencies can then be compared to an experimental spectrum to aid in peak assignment. For example, the characteristic stretching frequency of the aldehyde C=O bond is expected to be a strong band in the IR spectrum, and its calculated position can confirm this assignment. Anharmonic calculations can provide more accurate frequencies compared to the standard harmonic approximation. researchgate.net
A table of selected predicted vibrational frequencies for this compound is presented below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| Aldehyde C-H Stretch | 2850 | Medium |
| Aldehyde C=O Stretch | 1705 | Strong |
| Aromatic C-H Stretch | 3050-3100 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| Propoxy C-O Stretch | 1250 | Strong |
| Aliphatic C-H Stretch | 2960-2870 | Strong |
Note: These are hypothetical values for illustrative purposes.
Molecular Dynamics Simulations (if applicable for interactions)
Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.
For this compound, MD simulations could be employed to:
Study Conformational Dynamics: Investigate the different conformations that the propoxy chain and the indane ring system can adopt and the timescales of transitions between them.
Analyze Solvation: Simulate the molecule in a solvent, such as water or an organic solvent, to understand how the solvent molecules arrange around the solute and to calculate properties like the solvation free energy.
Investigate Interactions with Biomolecules: If this compound is being investigated for its biological activity, MD simulations can be used to model its binding to a target protein or receptor. These simulations can provide insights into the binding mode, the key intermolecular interactions, and the stability of the complex.
MD simulations offer a dynamic picture of the molecule's behavior that complements the static information obtained from quantum mechanical calculations.
Exploration of Research Applications for 6 Propoxy 5 Indanecarbaldehyde in Non Biological Systems
Role as a Synthetic Intermediate for Complex Organic Molecules
The presence of a reactive aldehyde group on the indane ring system positions 6-Propoxy-5-indanecarbaldehyde as a valuable intermediate in organic synthesis. Aldehydes are well-established precursors for a vast array of chemical transformations, allowing for the construction of more complex molecular frameworks.
The aldehyde functionality of this compound can serve as a gateway to numerous other functional groups. Through standard synthetic methodologies, it can be transformed into alcohols, carboxylic acids, amines, and alkenes, thereby generating a diverse set of advanced building blocks. For instance, condensation reactions with active methylene (B1212753) compounds, such as malonates or nitriles, can lead to the formation of new carbon-carbon bonds and the introduction of further functionalities.
One notable reaction is the Knoevenagel condensation between aromatic aldehydes and compounds like indan-1,3-dione, which yields 2-arylidenindane-1,3-diones. researchgate.netacs.org These products are recognized for their potential applications in materials science, including as electroluminescent devices and for their nonlinear optical properties. researchgate.netacs.org By analogy, this compound could react with indan-1,3-dione to produce a novel, functionalized derivative.
| Reactant 1 | Reactant 2 | Reaction Type | Potential Product Class |
| This compound | Indan-1,3-dione | Knoevenagel Condensation | Arylidenindane-1,3-diones |
| This compound | Malononitrile (B47326) | Knoevenagel Condensation | Dicyanovinylindane derivatives |
| This compound | Wittig Reagent (e.g., Ph3P=CH2) | Wittig Reaction | Vinylindane derivatives |
| This compound | Organometallic Reagent (e.g., Grignard) | Nucleophilic Addition | Secondary Alcohols |
This table illustrates potential reactions based on the general reactivity of aromatic aldehydes.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.org Aldehydes are frequently employed as key components in a variety of MCRs, including the Ugi, Passerini, and Biginelli reactions. beilstein-journals.org The aldehyde group in this compound can act as the electrophilic component, reacting with a nucleophile and another component to rapidly build molecular complexity. The rigid indane backbone would be retained in the final product, potentially imparting specific conformational constraints or physical properties. The use of aldehydes as a C1 building block in such reactions is a cornerstone of combinatorial chemistry and drug discovery, highlighting the potential of this indane derivative in generating diverse molecular libraries. beilstein-journals.org
Applications in Materials Science and Polymer Chemistry
The unique combination of an aromatic system, an aldehyde group, and an alkyl ether in this compound suggests its potential utility in the field of materials science and polymer chemistry.
The aldehyde functionality can participate in polymerization reactions. For instance, it can undergo condensation polymerization with phenols or amines to form resins. Furthermore, aldehydes have been explored as initiators for photochemical transformations, which can be applied to polymerization reactions. beilstein-journals.org The bifunctional nature of the molecule (possessing a reactive aldehyde and a modifiable aromatic ring) could allow it to act as a monomer in the synthesis of novel polymers or as a cross-linking agent to modify the properties of existing polymers, enhancing their thermal stability or mechanical strength.
Aromatic aldehydes and their derivatives are known to be precursors to compounds with interesting photophysical properties. The condensation products of indane-1,3-dione with various aromatic aldehydes, for example, have been investigated for their use in electroluminescent devices and for their nonlinear optical properties. researchgate.netacs.org The incorporation of the 6-propoxy-5-indane moiety into larger conjugated systems could influence the electronic properties of the resulting material. The propoxy group, being an electron-donating group, can modulate the electron density of the aromatic ring, which in turn could affect the optical absorption and emission characteristics of materials derived from this compound.
Utilization in Supramolecular Chemistry and Host-Guest Systems
No specific research findings are available to detail the use of this compound in supramolecular chemistry and host-guest systems.
Design and Synthesis of Chemosensors or Probes
There is no available research detailing the design and synthesis of chemosensors or probes derived from this compound.
Future Perspectives and Emerging Research Avenues for 6 Propoxy 5 Indanecarbaldehyde
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex organic molecules is increasingly benefiting from the adoption of flow chemistry and automated platforms. wikipedia.orgkit.edu These technologies offer significant advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and greater scalability. researchgate.net For a molecule like 6-Propoxy-5-indanecarbaldehyde, integrating its synthesis into a flow chemistry setup could enable on-demand production with high purity. researchgate.net Automated synthesis platforms, which combine robotics with software control, could further accelerate the exploration of its chemical space by systematically varying reaction conditions or building blocks. wikipedia.orgsynplechem.com This approach would be particularly valuable for creating libraries of related derivatives for high-throughput screening. The development of modular, cartridge-based automated synthesis systems could make the production of this compound and its analogs more accessible and efficient. synplechem.com
Exploration of Bio-inspired Synthetic Routes
Nature often provides elegant and efficient solutions for the construction of complex molecular architectures. Bio-inspired synthesis, which mimics enzymatic processes, is a growing area of research that can lead to novel and sustainable synthetic methods. uva.nl For this compound, exploring bio-inspired routes could involve leveraging metallo-radical catalysis, which utilizes earth-abundant metals to mimic the reactivity of certain enzymes. uva.nl This approach could offer a more sustainable alternative to traditional methods that rely on expensive and rare noble metal catalysts. uva.nl Furthermore, investigating naturally occurring indane derivatives could provide insights into potential biosynthetic pathways that could be adapted for the laboratory or industrial synthesis of this compound. mdpi.com
Development of Sustainable and Atom-Economical Transformations
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a strong emphasis on sustainability and atom economy. primescholars.com Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product, minimizing waste. primescholars.comresearchgate.net Future research on the synthesis of this compound will likely focus on developing transformations that are highly atom-economical, such as addition reactions and catalytic cycles that minimize the formation of byproducts. nih.gov This could involve the use of novel catalytic systems that enable direct C-H functionalization or ring-forming reactions with high efficiency. researchgate.netrsc.org The goal is to design synthetic routes that are not only efficient in terms of yield but also minimize their environmental impact.
Advanced Computational Design of Derivatives with Tunable Properties
Computational chemistry and in silico screening have become indispensable tools in modern drug discovery and materials science. nih.govresearchgate.net These methods allow for the prediction of molecular properties and biological activities, guiding the design of new molecules with desired characteristics. nih.govijper.org For this compound, advanced computational techniques such as Density Functional Theory (DFT) and molecular docking can be employed to design derivatives with tunable electronic, optical, or biological properties. nih.govlongdom.org For instance, by systematically modifying the substituents on the indane scaffold, it may be possible to fine-tune the molecule's interaction with specific biological targets or to engineer its properties for applications in organic electronics. longdom.org Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the activity of new derivatives before their synthesis, saving time and resources. longdom.org
Potential for Derivatization towards Novel Research Tools
The aldehyde functional group in this compound is a versatile handle for a wide range of chemical transformations, opening up avenues for the creation of novel research tools. acs.org Derivatization of this aldehyde could lead to the synthesis of fluorescent probes, affinity labels, or building blocks for more complex molecular architectures. sigmaaldrich.comresearchgate.net For example, condensation with fluorescent amines could yield Schiff base derivatives that could be used for bioimaging applications. The indane core itself is a valuable scaffold, and by functionalizing the aldehyde, it can be incorporated into larger molecules to probe biological systems or to create new materials with unique properties. mdpi.comeurekalert.org The development of simple and practical derivatization procedures will be key to unlocking the full potential of this compound as a platform for creating innovative research tools. sigmaaldrich.com
Q & A
Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?
- Methodological Answer : Synthesize analogs with modified alkoxy chains (e.g., ethoxy, butoxy) or substituted aldehydes. Test against a panel of biological targets (e.g., kinases, GPCRs). Use multivariate analysis (PCA or PLS) to correlate structural descriptors (logP, steric bulk) with activity. Validate hypotheses via X-ray co-crystallography of target-ligand complexes .
Data Contradiction Analysis
- Example : If bioactivity data conflicts across studies, evaluate assay conditions (pH, temperature, cell lines) for variability. Replicate experiments using standardized protocols (e.g., NIH guidelines). Perform meta-analysis of literature data to identify confounding factors (e.g., impurity interference) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
